POTASSIUM COBALTINITRITE

Übersicht

Beschreibung

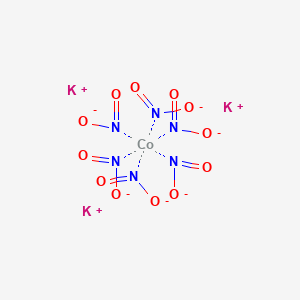

Potassium cobaltinitrite, also known as potassium hexanitritocobaltate(III), is an inorganic compound with the chemical formula K₃[Co(NO₂)₆]. It is a yellow crystalline solid that is poorly soluble in water.

Vorbereitungsmethoden

Potassium cobaltinitrite can be synthesized through several methods. The most common synthetic route involves the reaction of potassium nitrite with cobalt nitrate in an acidic medium. The reaction can be represented as follows :

[ 2CH₃COOH + Co(NO₃)₂ + 7KNO₂ \rightarrow K₃[Co(NO₂)₆] + 2KNO₃ + 2CH₃COOK + NO + H₂O ]

This method yields the highest purity and smallest particle size of this compound. The compound is hygroscopic, meaning it readily absorbs moisture from the air .

Analyse Chemischer Reaktionen

Potassium cobaltinitrite undergoes various chemical reactions, including:

Oxidation and Reduction: In the presence of strong mineral acids, this compound decomposes to yield nitrous acid (HNO₂), which further reduces the cobalt cation from Co³⁺ to Co²⁺.

Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Potassium cobaltinitrite is primarily used for the qualitative and quantitative determination of potassium ions in various samples. Its application in analytical chemistry is well-documented, particularly through the cobaltinitrite method, which involves precipitating potassium as this compound. This method is sensitive and allows for accurate measurements even in complex matrices.

Case Study : A study demonstrated that adding a drop of this compound to a solution containing potassium results in a yellow precipitate, confirming the presence of potassium ions .

Catalysis

The compound serves as a catalyst in chemical reactions involving nitration processes. Its unique coordination chemistry allows it to facilitate reactions that require specific conditions for optimal performance.

Data Table: Comparison of Catalysts

| Catalyst | Reaction Type | Efficiency |

|---|---|---|

| This compound | Nitration | High |

| Cobalt(II) Nitrate | Various | Moderate |

| Sodium Hexanitritocobaltate | Nitration | Low |

Pigment Applications

Due to its vibrant yellow color, this compound is used as a pigment in art and manufacturing. Known under names such as Aureolin and Cobalt Yellow, it provides color stability essential for artistic applications.

Case Study : In art conservation, this compound has been utilized to analyze historical pigments due to its non-invasive nature and ability to provide detailed information about the composition of artworks .

Environmental and Agricultural Applications

This compound's role extends to environmental science, where it has been employed in soil analysis. The cobaltinitrite method has been used to determine potassium levels in soil extracts, providing insights into soil fertility and health.

Research Findings : Studies show that the solubility of this compound increases with time and surface exposure to solvents, which can affect its effectiveness in soil analysis .

Wirkmechanismus

The mechanism of action of potassium cobaltinitrite involves its interaction with specific ions and molecules. For instance, in analytical chemistry, it reacts with potassium ions to form an insoluble precipitate, which can be quantified gravimetrically . The nitrite ions in the compound can also participate in redox reactions, leading to the formation of various products depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Potassium cobaltinitrite can be compared with other similar compounds, such as sodium cobaltinitrite (Na₃[Co(NO₂)₆]). Both compounds have similar chemical structures and properties, but sodium cobaltinitrite is more soluble in water compared to this compound . This difference in solubility makes this compound more suitable for certain analytical applications where low solubility is advantageous .

Similar compounds include:

- Sodium cobaltinitrite (Na₃[Co(NO₂)₆])

- Ammonium cobaltinitrite ((NH₄)₃[Co(NO₂)₆])

These compounds share similar chemical properties but differ in their solubility and specific applications .

Biologische Aktivität

Potassium cobaltinitrite, with the chemical formula , is a coordination compound that has garnered interest in various fields, including analytical chemistry and biochemistry. This article explores its biological activity, synthesis methods, applications, and relevant research findings.

This compound is characterized by its unique structure and properties. It is a poorly soluble salt that has been primarily used in analytical chemistry for the determination of potassium ions in various samples. The compound is notable for its ability to form precipitates with potassium ions, making it useful in gravimetric analyses.

Chemical Structure:

- Linear Formula:

- IUPAC Name: Tripotassium hexanitrocobaltate(III)

- PubChem CID: 57459379

Synthesis Methods

This compound can be synthesized through several methods. The most common approaches include:

- Exchange Reaction Method: Involves reacting sodium cobaltinitrite with potassium nitrite in an acidic medium.

- Direct Precipitation: Mixing cobalt nitrate and potassium nitrite under controlled conditions to precipitate the compound.

The synthesis process typically results in yellow crystalline products that are hygroscopic and require careful handling to maintain purity and prevent degradation .

Analytical Applications

This compound is extensively used in analytical chemistry for the quantitative determination of potassium in biological tissues and environmental samples. The method involves ashing the sample to remove organic material, followed by the addition of this compound to form a precipitate that can be measured gravimetrically .

Table 1: Comparison of Analytical Methods Using this compound

| Method | Sample Type | Advantages | Disadvantages |

|---|---|---|---|

| Gravimetric Analysis | Biological Tissues | High accuracy, direct measurement | Time-consuming, requires ashing |

| Colorimetric Method | Soil Extracts | Quick results, less sample preparation | Less accurate than gravimetric methods |

| Spectrophotometric Analysis | Plant Nutrients | Sensitive detection | Requires specialized equipment |

Case Studies

-

Determination of Potassium in Muscle Tissue:

A study conducted by Jacobs and Hoffman (1931) utilized this compound to determine potassium levels in muscle tissue. Their method involved ashing the tissue and using the precipitate formed with cobaltinitrite to quantify potassium content accurately . -

Environmental Monitoring:

Research has shown that this compound can be employed as an electron acceptor in photosystem II studies, indicating potential applications in understanding plant nutrient dynamics and soil health .

Research Findings

Recent studies have highlighted the role of this compound not only as an analytical reagent but also in catalysis and material science. Its properties make it suitable for applications in:

Eigenschaften

IUPAC Name |

tripotassium;cobalt;hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q;3*+1;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWQYOQAZLBHOU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoK3N6O12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929905 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13782-01-9 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexanitritocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.